molecular formula C21H33IO2Si B12854816 3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one

3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one

Cat. No.: B12854816
M. Wt: 472.5 g/mol
InChI Key: GPAUYVLLDNZQIG-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 3, a cyclohexyl group, and a 2-iodophenyl ketone moiety. The TBS group enhances stability against nucleophilic or acidic conditions, making it valuable in multi-step organic syntheses .

Properties

Molecular Formula

C21H33IO2Si

Molecular Weight

472.5 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexyl-1-(2-iodophenyl)propan-1-one

InChI

InChI=1S/C21H33IO2Si/c1-21(2,3)25(4,5)24-20(16-11-7-6-8-12-16)15-19(23)17-13-9-10-14-18(17)22/h9-10,13-14,16,20H,6-8,11-12,15H2,1-5H3

InChI Key

GPAUYVLLDNZQIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)C1=CC=CC=C1I)C2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation of 2'-Iodoacetophenone Intermediate

2'-Iodoacetophenone is a crucial starting material for the aromatic ketone portion. It is commonly synthesized via diazotization of 2-acetylaniline followed by iodination:

  • The aromatic amine (2-acetylaniline) is converted to its diazonium salt using sodium nitrite in acidic conditions.
  • Subsequent treatment with potassium iodide introduces the iodine substituent at the ortho position.
  • The product is isolated by extraction and purified by column chromatography, yielding 2'-iodoacetophenone in high yield (~94%) as a yellow oil.
Step Reagents/Conditions Outcome
Diazotization NaNO2, p-TsOH, CH3CN, 0-5 °C Formation of diazonium salt
Iodination KI, H2O, ambient temperature Introduction of iodine substituent
Workup NaHCO3, Na2S2O3, EtOAc extraction Isolation of 2'-iodoacetophenone

Formation of the Alpha-Cyclohexyl Ketone

The alpha-cyclohexyl substituent is introduced via alkylation at the alpha position of the ketone:

  • The ketone is deprotonated at the alpha position using a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
  • The resulting enolate undergoes nucleophilic substitution with cyclohexyl halides or cyclohexyl electrophiles to install the cyclohexyl group.
  • This step requires low temperatures (typically -78 °C to 0 °C) to control regioselectivity and avoid side reactions.

Protection of the Hydroxyl Group as Tert-Butyldimethylsilyl Ether

The hydroxyl group on the propanone side chain is protected using tert-butyldimethylsilyl chloride (TBSCl):

  • The free hydroxyl is treated with TBSCl in the presence of a base such as imidazole or triethylamine in an aprotic solvent like tetrahydrofuran (THF).
  • This reaction proceeds at room temperature and affords the silyl ether with high selectivity and yield.
  • The TBS group protects the hydroxyl from undesired reactions in subsequent steps and can be removed under mild acidic or fluoride ion conditions when needed.
Reagent/Condition Purpose Typical Yield
TBSCl, imidazole, THF Protection of hydroxyl group >90%

Coupling of the 2-Iodophenyl Ketone with the Protected Cyclohexyl Propanol

The final assembly involves coupling the 2-iodophenyl ketone with the cyclohexyl-substituted propanol bearing the TBS protection:

  • Organometallic reagents such as organolithium or Grignard reagents derived from the 2-iodophenyl moiety can be reacted with the protected cyclohexyl ketone intermediate.
  • Directed metalation or halogen-metal exchange methods are employed to generate the reactive organometallic species.
  • The coupling is typically performed under inert atmosphere at low temperature to ensure regio- and chemoselectivity.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Notes
1 Synthesis of 2'-iodoacetophenone Diazotization of 2-acetylaniline, KI High yield (94%)
2 Alpha-cyclohexylation of ketone LDA or LiHMDS, cyclohexyl halide, low temp Regioselective alkylation
3 Hydroxyl protection as TBS ether TBSCl, imidazole, THF High yield, mild conditions
4 Coupling of organometallic intermediate Organolithium or Grignard reagents, inert atmosphere Controlled addition to ketone

Research Findings and Considerations

  • The use of lithium hexamethyldisilazide (LiHMDS) as a base favors formation of the E-enolate, which is beneficial for stereoselective alkylation steps.
  • Protection with tert-butyldimethylsilyl chloride is preferred due to the stability of the TBS group under a variety of reaction conditions and its facile removal when necessary.
  • Organometallic coupling reactions involving 2-iodophenyl derivatives are well-established and allow for efficient formation of carbon-carbon bonds with high regioselectivity.
  • Continuous flow chemistry techniques have been explored for similar ketone preparations to improve reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycl

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. The TBDMS group allows for selective reactions without interference from hydroxyl groups, making it valuable in multi-step syntheses.

Case Study : A study demonstrated the use of this compound as a precursor in the synthesis of biologically active molecules. The TBDMS protection facilitated the formation of key intermediates that were otherwise difficult to obtain due to reactivity issues associated with free hydroxyl groups .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological activities. The incorporation of iodine into the structure is particularly noteworthy, as iodine-containing compounds are often associated with enhanced biological activity.

Case Study : In a recent investigation, derivatives of 3-((tert-butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one were evaluated for their anticancer properties. The study found that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of functionalized polymers and coatings.

Data Table: Properties and Applications

Property/FeatureDescriptionApplication Area
TBDMS GroupProvides stability and solubilityOrganic Synthesis
Iodine AtomEnhances biological activityMedicinal Chemistry
Cyclohexyl GroupImproves hydrophobic characteristicsMaterial Science

Comparison with Similar Compounds

Key Compounds and Substitutions

Compound Name Substituents (Position 3) Aromatic Group (Position 1) Notable Features
Target Compound TBS-O, cyclohexyl 2-iodophenyl Steric bulk, iodine for coupling
1-(4-((TBS)oxy)phenyl)propan-1-one (S1i) TBS-O 4-hydroxyphenyl Simpler structure, lower steric bulk
1-Ferrocenyl-3-((2-iodophenyl)amino)propan-1-one (3a) 2-iodophenylamino Ferrocenyl Redox-active ferrocene, higher mp
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophenyl Phenyl Thiophene enhances π-conjugation

Structural Implications

  • Electronic Effects : The electron-withdrawing iodine in the 2-iodophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic additions compared to chloro or methoxy substituents .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Spectral Features
Target Compound Not reported Low (steric bulk) TBS-O IR ~1250 cm⁻¹, iodine NMR δ 7.5–8.5
3a 162 Moderate in DCM Ferrocene NMR δ 4.0–4.5
4-Phenylbutan-2-one Not reported High in acetone Carbonyl IR ~1700 cm⁻¹
  • Thermal Stability : The TBS group in the target compound improves thermal stability compared to unprotected hydroxyl analogues, as seen in S1i .

Q & A

Q. What are the primary synthetic strategies for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound, and how do reaction conditions influence yield?

Answer: The TBDMS group is typically introduced via silylation using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine). Key factors include:

  • Solvent choice : Anhydrous dichloromethane or DMF ensures minimal hydrolysis of the silylating agent .
  • Temperature : Reactions often proceed at 0–25°C to balance reactivity and side-product formation .
  • Steric hindrance : The cyclohexyl and 2-iodophenyl groups may slow silylation, requiring extended reaction times (12–24 hours) .

Q. Example Protocol :

Dissolve the alcohol precursor (1 equiv.) in anhydrous DMF.

Add TBDMSCl (1.2 equiv.) and imidazole (2.5 equiv.).

Stir at 25°C for 18 hours.

Purify via silica gel chromatography (hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing the TBDMS-protected intermediate?

Answer:

  • ¹H NMR : The TBDMS group exhibits a singlet at ~0.1–0.3 ppm for the six methyl protons .
  • ¹³C NMR : The quaternary silicon-attached carbon appears at ~25–28 ppm .
  • FT-IR : Absence of a broad O–H stretch (~3200–3600 cm⁻¹) confirms successful protection .
  • Mass Spectrometry : High-resolution MS (HR-MS) validates molecular ion peaks and isotopic patterns (e.g., iodine’s signature at ~127 amu) .

Q. How does the 2-iodophenyl moiety influence reactivity in cross-coupling reactions?

Answer: The iodine atom acts as a directing group and participates in Ullmann coupling or Sonogashira reactions . Key considerations:

  • Catalyst selection : Palladium(PPh₃)₄ or copper iodide for C–C bond formation .
  • Solvent polarity : DMF or THF enhances solubility of aryl halides .
  • Side reactions : Competitive dehalogenation may occur under reducing conditions; monitor via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the final ketone formation step?

Answer: Discrepancies often arise from:

  • Oxidation method : Swern oxidation (oxalyl chloride/DMSO) vs. PCC (pyridinium chlorochromate) may yield 60–80% vs. 40–50%, respectively .
  • Workup protocols : Aqueous quenching of Swern reactions must be rapid to avoid over-oxidation .

Q. Data Comparison :

MethodYield (%)Purity (HPLC)
Swern7598
PCC4590

Recommendation : Optimize Swern conditions with strict temperature control (–78°C to 0°C) .

Q. What strategies improve stereoselectivity during the cyclohexyl group introduction?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to control cyclohexyl stereochemistry .
  • Grignard reagent addition : Slow addition to the ketone at –78°C minimizes racemization .
  • Computational modeling : DFT studies predict transition-state geometries to guide reagent design .

Q. Example :

Generate the enolate using LDA (lithium diisopropylamide) at –78°C.

Add cyclohexylmagnesium bromide dropwise.

Quench with NH₄Cl and isolate via flash chromatography .

Q. How does the TBDMS group’s stability vary under acidic vs. basic conditions, and how can this impact purification?

Answer:

  • Acidic conditions : TBDMS ethers hydrolyze in presence of HF·pyridine or TBAF (tetrabutylammonium fluoride), limiting use in acidic media .
  • Basic conditions : Stable under pH < 10 but degrade in strong bases (e.g., NaOH > 1M) .

Q. Stability Data :

ConditionTime (h)Decomposition (%)
0.1M HCl in THF2495
0.1M NaOH in MeOH2410

Purification Tip : Use neutral alumina columns instead of silica gel for pH-sensitive intermediates .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models iodine’s electronic effects on the ketone .
  • Molecular dynamics : GROMACS simulates solvation effects in polar aprotic solvents .

Case Study :
DFT predicted a 15% increase in Suzuki coupling yield when using Pd(OAc)₂ instead of PdCl₂, validated experimentally .

Q. How to troubleshoot unexpected byproducts during the final propan-1-one formation?

Answer: Common byproducts include:

  • Diiodinated species : Caused by excess I₂ in electrophilic iodination; control stoichiometry .
  • Cyclohexyl ring-opening : Occurs under strong Lewis acids (e.g., AlCl₃); switch to milder FeCl₃ .

Q. Mitigation Protocol :

Monitor reaction progress via LC-MS every 30 minutes.

Add Na₂S₂O₃ to quench unreacted iodine .

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